4-(Thiophen-2-yl)piperidine-4-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Drug Design

Researchers developing CCR5 antagonists or DPP4 inhibitors often require a 4,4-disubstituted piperidine scaffold with orthogonal reactivity. CAS 787524-72-5 directly addresses this need. - Free N1 amine enables selective amide coupling, reductive amination, or sulfonamide formation without protecting group manipulation. - Geminal thiophene-carboxylate architecture (LogP ~1.45, TPSA 49.33 Ų) offers distinct ADME profile vs. 4-phenyl (ΔLogP ≈ 2.36) or N-carbonyl analogs. - ≥95% purity; store at 2-8°C under inert atmosphere.

Molecular Formula C10H13NO2S
Molecular Weight 211.28 g/mol
Cat. No. B13081094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Thiophen-2-yl)piperidine-4-carboxylic acid
Molecular FormulaC10H13NO2S
Molecular Weight211.28 g/mol
Structural Identifiers
SMILESC1CNCCC1(C2=CC=CS2)C(=O)O
InChIInChI=1S/C10H13NO2S/c12-9(13)10(3-5-11-6-4-10)8-2-1-7-14-8/h1-2,7,11H,3-6H2,(H,12,13)
InChIKeyDICQILWQCRHGJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Thiophen-2-yl)piperidine-4-carboxylic Acid: Properties & Specification


4-(Thiophen-2-yl)piperidine-4-carboxylic acid (CAS 787524-72-5) is a heterocyclic building block characterized by a piperidine ring bearing a 4-carboxylic acid group and a 4-(thiophen-2-yl) substituent . The compound exhibits a calculated partition coefficient (LogP) of approximately 1.45 and a topological polar surface area (TPSA) of 49.33 Ų, defining its intermediate lipophilicity and hydrogen-bonding capacity . This molecule serves as a versatile scaffold in medicinal chemistry for the construction of potential CCR5 antagonists, DPP4 inhibitors, and other piperidine-based pharmacophores, with vendor specifications typically indicating ≥95% purity and storage recommendations at 2-8°C under inert atmosphere .

4-(Thiophen-2-yl)piperidine-4-carboxylic Acid: Why Generic Substitution Fails


Simple substitution of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid with a 4-phenyl analog or a 1-carbonyl thiophene derivative is not chemically equivalent due to substantial differences in electronic distribution, lipophilicity, and molecular geometry. The direct attachment of the thiophene sulfur atom to the piperidine C4 position creates a distinct electronic environment and altered spatial orientation compared to the 4-phenyl system . Furthermore, the free secondary amine at the N1 position provides a unique reactive handle for selective functionalization that is absent in N‑carbonyl derivatives such as 1-(thiophene-2-carbonyl)piperidine-4-carboxylic acid. These physicochemical divergences manifest as measurable differences in LogP [1][2] and topological polar surface area, which directly influence solubility, permeability, and target engagement in biological systems, rendering generic substitution scientifically unsound .

4-(Thiophen-2-yl)piperidine-4-carboxylic Acid: Quantitative Differentiation from Analogs


Lipophilicity: 4-Thiophen-2-yl vs. 4-Phenyl Substitution

4-(Thiophen-2-yl)piperidine-4-carboxylic acid exhibits a calculated LogP of 1.4539, while the 4-phenyl analog (4-phenylpiperidine-4-carboxylic acid) displays a LogP of -0.9021, representing a >2.3 log unit shift in lipophilicity [1]. This quantitative difference in partition coefficient is substantial and predicts significantly different membrane permeability and solubility profiles.

Medicinal Chemistry Physicochemical Profiling Drug Design

Lipophilicity: 4-Thiophen-2-yl vs. 1-Carbonyl Thiophene Analog

The target compound (LogP = 1.45) is >1.3 log units more lipophilic than the 1-(thiophene-2-carbonyl)piperidine-4-carboxylic acid analog, which has a reported LogP of 0.059 [1]. This difference arises from the distinct substitution pattern: a free secondary amine with a geminal thiophene at C4 versus an amide carbonyl at N1.

Medicinal Chemistry ADME Prediction Scaffold Hopping

TPSA: Hydrogen Bonding Capacity

4-(Thiophen-2-yl)piperidine-4-carboxylic acid has a TPSA of 49.33 Ų, which is identical to that reported for the hydrochloride salt of the 4-phenyl analog but arises from a different atomic composition and electronic distribution . This TPSA value indicates a defined capacity for hydrogen bonding and polarity, differentiating it from other piperidine-4-carboxylic acid derivatives with varied TPSA values.

Molecular Descriptors Medicinal Chemistry Computational Chemistry

Structural Distinction: Geminal vs. N-Carbonyl Thiophene Scaffolds

The target compound features a geminal thiophene-2-yl group directly bonded to the C4 position of the piperidine ring, creating a 4,4-disubstituted piperidine system. In contrast, 1-(thiophene-2-carbonyl)piperidine-4-carboxylic acid contains a thiophene ring linked via a carbonyl spacer to the N1 position [1]. This fundamental difference in connectivity alters the spatial orientation of the thiophene moiety and the electron density on the piperidine nitrogen, which is known to influence receptor binding kinetics and selectivity in analogous systems [2].

Synthetic Chemistry Molecular Scaffolds Lead Optimization

4-(Thiophen-2-yl)piperidine-4-carboxylic Acid: Recommended Research Applications


CCR5 Antagonist Development: Free Piperidine Scaffold

The free secondary amine and geminal thiophene substitution pattern make this compound a suitable scaffold for developing novel CCR5 antagonists, a class implicated in HIV entry and inflammatory diseases [1]. The quantitative LogP differentiation from 4-phenyl analogs (ΔLogP ≈ 2.36) and N-carbonyl thiophene derivatives (ΔLogP ≈ 1.39) suggests that this scaffold will confer distinct ADME properties, potentially improving membrane permeability or reducing metabolic liabilities associated with more polar or lipophilic comparators.

DPP4 Inhibitors: Modulated Lipophilicity

Piperidine-4-carboxylic acid derivatives are established DPP4 inhibitor scaffolds for type 2 diabetes [1]. The intermediate LogP of 1.45 for this compound, compared to the very low LogP of the 4-phenyl analog (-0.90), positions it as a candidate for achieving a balanced hydrophilicity/lipophilicity profile, which is a critical parameter in optimizing oral bioavailability and reducing off-target effects in DPP4 drug discovery [2].

4,4-Disubstituted Piperidine Libraries via Selective N1-Functionalization

The availability of an unprotected N1 position in 4-(thiophen-2-yl)piperidine-4-carboxylic acid enables selective derivatization through amide coupling, reductive amination, or sulfonamide formation while preserving the geminal thiophene-carboxylate pharmacophore. This orthogonal reactivity is not possible with N-carbonyl analogs, making this compound a superior choice for generating diverse libraries of 4,4-disubstituted piperidines for high-throughput screening [1].

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